2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide
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Overview
Description
2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with the molecular formula C12H19IN2. It is known for its unique structure, which includes a benzylideneamino group and a trimethylethanaminium iodide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of benzylideneamine with N,N,N-trimethylethanaminium iodide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted ammonium compounds
Scientific Research Applications
2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzylideneamino Compounds: Compounds with similar benzylideneamino groups.
Trimethylethanaminium Compounds: Compounds with similar trimethylethanaminium moieties.
Uniqueness
2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
70509-08-9 |
---|---|
Molecular Formula |
C12H19IN2 |
Molecular Weight |
318.20 g/mol |
IUPAC Name |
2-(benzylideneamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19N2.HI/c1-14(2,3)10-9-13-11-12-7-5-4-6-8-12;/h4-8,11H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZSYCRUHPDNPNNX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN=CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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